molecular formula C10H11NO2 B13526653 5-Methylindoline-2-carboxylic acid

5-Methylindoline-2-carboxylic acid

Cat. No.: B13526653
M. Wt: 177.20 g/mol
InChI Key: OSIPNOMHRFQTHA-UHFFFAOYSA-N
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Description

5-Methylindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a methyl group at the 5-position of the indoline ring and a carboxylic acid group at the 2-position, making it a valuable scaffold for various chemical and biological applications.

Chemical Reactions Analysis

5-Methylindoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.

Major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which have significant biological and pharmacological properties .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-4,9,11H,5H2,1H3,(H,12,13)

InChI Key

OSIPNOMHRFQTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C2)C(=O)O

Origin of Product

United States

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